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Introduction
Red blood cells (RBCs), or erythrocytes, are the most abundant cell type in the blood of

vertebrates and are critical for oxygen transport from the lungs or gills to the tissues. The

morphology of these cells—including their size, shape, and subcellular features—exhibits

remarkable diversity across the major vertebrate classes. This diversity reflects distinct

evolutionary strategies for optimizing gas exchange in varied physiological and metabolic

contexts. Understanding these differences is crucial for comparative physiology, evolutionary

biology, and for drug development professionals seeking relevant animal models for

hematological research. This guide provides a comprehensive overview of vertebrate RBC

morphology, detailed protocols for its analysis, and a review of the core signaling pathways

governing erythropoiesis.

Comparative Morphology of Vertebrate Red Blood
Cells
A fundamental distinction in vertebrate RBC morphology is the presence or absence of a

nucleus. This single feature dictates many other cellular characteristics, including size, shape,

and metabolic activity.
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Mammals: Anucleated Biconcave Discs
Mature mammalian erythrocytes are unique among vertebrates in that they are anucleated.[1]

During erythropoiesis, the nucleus and other organelles like mitochondria are expelled to

maximize intracellular space for hemoglobin, the oxygen-carrying protein.[1] This adaptation

allows for a higher concentration of hemoglobin and prevents the cell from consuming the

oxygen it transports.[2] The typical shape of a mammalian RBC is a flexible biconcave disc,

which provides a high surface-area-to-volume ratio, facilitating efficient gas diffusion.[3]

However, some variations exist; for example, camels and their relatives have oval-shaped

RBCs, which may offer advantages in preventing lysis during dehydration and rehydration

cycles.[2] Mammals generally have the smallest and most numerous RBCs among vertebrates.

[4][5][6]

Birds, Reptiles, Amphibians, and Fish: Nucleated and
Elliptical
In contrast to mammals, the mature erythrocytes of birds, reptiles, amphibians, and fish are

nucleated.[2][7] These cells are typically larger, elliptical (oval-shaped), and flattened.[2][7] The

presence of a nucleus and other organelles means these cells have active metabolic

processes.

Birds: Avian RBCs are nucleated and elliptical. Despite facing similar metabolic pressures to

mammals, they have retained a nucleus.[4][5] Their cells are generally larger than

mammalian RBCs but smaller than those of reptiles and amphibians.[4]

Reptiles: Reptilian RBCs are also nucleated and oval. Their size can vary significantly

between species, but they are consistently larger than mammalian and avian erythrocytes.[4]

[8]

Amphibians: This class possesses the largest erythrocytes among all vertebrates.[2][5]

Salamanders of the genus Amphiuma, for instance, have giant RBCs that can be over 60

micrometers in length.[2] The large cell size is correlated with larger genome sizes in this

group.[2]

Fish: Fish erythrocytes are nucleated and typically oval-shaped. Their size is generally

intermediate, larger than mammals and birds but smaller than most amphibians.[8]
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The retention of the nucleus in these groups is a primitive trait, and its functional significance is

a topic of ongoing research. It is hypothesized that the different strategies (anucleation vs.

nucleation) may represent alternative evolutionary solutions to the common problem of efficient

oxygen transport.[4][5]

Quantitative Analysis of Red Blood Cell Parameters
The following tables summarize key quantitative parameters of red blood cells across

representative vertebrate species. These values highlight the significant diversity in cell size

and concentration.

Table 1: Red Blood Cell Dimensions in Representative Vertebrates
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Vertebrate
Class

Species RBC Shape
Dimensions
(Length x
Width, µm)

Nucleus
Reference(s
)

Mammalia

Human

(Homo

sapiens)

Biconcave

Disc

7.5

(diameter)
Absent [9]

Dog (Canis

lupus

familiaris)

Biconcave

Disc

6.0 - 8.0

(diameter)
Absent [1]

Goat (Capra

aegagrus

hircus)

Spherical
2.5 - 3.9

(diameter)
Absent [1][9]

Llama (Lama

glama)
Elliptical 7.6 x 4.4 Absent [9]

Aves

Chicken

(Gallus gallus

domesticus)

Elliptical 11.9 x 7.1 Present [6]

Ostrich

(Struthio

camelus)

Elliptical 14.0 x 9.0 Present [9]

Reptilia

Green Sea

Turtle

(Chelonia

mydas)

Elliptical ~22 x 13 Present [6]

Grass Snake

(Natrix natrix)
Elliptical 18.0 x 11.0 Present [9]

Amphibia

Common

Frog (Rana

temporaria)

Elliptical 23.0 x 16.0 Present [9]

Mudpuppy

(Necturus

maculosus)

Elliptical 58.0 x 34.0 Present [9]
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Pisces

Carp

(Cyprinus

carpio)

Elliptical 11.0 x 8.2 Present [9]

Electric Ray

(Torpedo)
Elliptical 27.0 x 20.0 Present [9]

Table 2: Comparative Erythrocyte Indices (Approximate Ranges)

Vertebrate Class RBC Count (cells/µL)
Mean Corpuscular Volume
(MCV, fL)

Mammalia 5,000,000 - 18,000,000 40 - 100

Aves 2,500,000 - 4,000,000 100 - 150

Reptilia 500,000 - 1,500,000 150 - 1000+

Amphibia 25,000 - 1,500,000 500 - 10,000+

Pisces 1,000,000 - 3,000,000 100 - 400

Note: Values are generalized ranges and can vary significantly based on species, age, and

health status. Data compiled from multiple sources.[4][5][9]

Core Signaling Pathway Regulating Erythropoiesis
Erythropoiesis, the process of RBC production, is a highly conserved process in vertebrates,

primarily regulated by the hormone Erythropoietin (EPO) and its downstream signaling

cascade, the JAK-STAT pathway.[4][10][11][12]

The EPO/JAK-STAT Pathway
EPO is a cytokine produced predominantly by the kidneys in adults in response to hypoxia (low

oxygen levels).[4] It acts on erythroid progenitor cells in the bone marrow (or equivalent

hematopoietic tissues in non-mammals). The signaling cascade proceeds as follows:

EPO Binding: EPO binds to its specific receptor (EPOR) on the surface of an erythroid

progenitor cell.[4][10]
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Receptor Dimerization: This binding induces a conformational change in the EPOR, causing

it to dimerize.[10]

JAK2 Activation: The Janus Kinase 2 (JAK2), a tyrosine kinase constitutively associated with

the intracellular domain of EPOR, is brought into close proximity.[10][12] The JAK2

molecules then trans-phosphorylate each other, becoming activated.

EPOR Phosphorylation: Activated JAK2 phosphorylates specific tyrosine residues on the

cytoplasmic tails of the EPOR.[10][12]

STAT5 Recruitment and Phosphorylation: These newly phosphorylated sites on the EPOR

act as docking sites for the Signal Transducer and Activator of Transcription 5 (STAT5)

protein.[10][11] Once docked, STAT5 is itself phosphorylated by JAK2.

STAT5 Dimerization and Nuclear Translocation: Phosphorylated STAT5 proteins dissociate

from the receptor, form dimers, and translocate into the nucleus.[12][13]

Gene Transcription: Inside the nucleus, the STAT5 dimer binds to specific DNA sequences in

the promoter regions of target genes, initiating their transcription. These genes encode

proteins that promote the survival (by inhibiting apoptosis), proliferation, and differentiation of

erythroid precursors into mature red blood cells.

While this core pathway is conserved, the specific target genes and subtle regulatory

differences likely contribute to the morphological diversity seen across vertebrates.[1][11]

Caption: The conserved EPO/JAK-STAT signaling pathway in vertebrates.

Experimental Protocols for RBC Morphology
Analysis
Accurate analysis of RBC morphology is fundamental to comparative hematology. The

following sections provide detailed protocols for standard laboratory techniques.

Protocol for Peripheral Blood Smear Preparation and
Staining
This is the most common method for routine morphological examination of blood cells.
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Objective: To create a monolayer of blood cells on a glass slide for microscopic evaluation.

Materials:

Fresh whole blood with anticoagulant (e.g., EDTA)

Clean, grease-free glass microscope slides

Spreader slide (a slide with ground edges)

Absolute methanol (for fixation)

Wright-Giemsa stain solution

Phosphate buffer (pH 6.8) or distilled water

Staining rack or Coplin jars

Light microscope with oil immersion objective

Procedure:

Smear Preparation (Wedge Technique): a. Place a small drop (2-3 mm) of blood onto a clean

slide, about 1 cm from the frosted end.[14] b. Hold a spreader slide at a 30-45° angle and

bring it back to make contact with the blood drop.[14] c. Allow the blood to spread evenly

along the edge of the spreader slide by capillary action. d. In a single, smooth, and swift

motion, push the spreader slide forward to the end of the sample slide. This will create a

smear that is thick at the origin and thins to a "feathered edge".[14] e. Allow the blood smear

to air dry completely. Do not heat-fix.[15]

Fixation: a. Once dry, fix the smear by immersing the slide in absolute methanol for 30-60

seconds or by flooding the slide surface with methanol.[16][17] b. Allow the slide to air dry

completely after fixation.

Staining (Wright-Giemsa Method): a. Place the fixed slide on a horizontal staining rack. b.

Flood the entire slide with Wright-Giemsa stain solution and let it stand for 2-3 minutes.[17]

[18] c. Add an equal volume of phosphate buffer (pH 6.8) or distilled water directly to the

stain on the slide.[18] A metallic sheen should appear on the surface. d. Gently mix the buffer
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and stain by blowing on the surface. Let the mixture stand for 4-6 minutes.[19] e. Rinse the

slide thoroughly with a gentle stream of distilled water until the thin parts of the smear appear

pinkish-red.[18] f. Wipe the back of the slide to remove excess stain and stand it upright in a

rack to air dry.

Microscopic Examination: a. Place the dry, stained slide on the microscope stage. b.

Examine the smear under low power (10x) to assess overall quality and cell distribution. c.

Move to the monolayer area (where cells are separated but not distorted) near the feathered

edge. d. Apply a drop of immersion oil and use the 100x oil immersion objective to observe

the detailed morphology of the red blood cells.
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Caption: Workflow for preparing and staining a peripheral blood smear.
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Protocol for Scanning Electron Microscopy (SEM) of
Red Blood Cells
SEM provides high-resolution, three-dimensional images of the cell surface, ideal for detailed

morphological studies.

Objective: To prepare RBCs for surface imaging via SEM.

Materials:

Washed red blood cells

Phosphate-buffered saline (PBS)

Glutaraldehyde solution (e.g., 2% in PBS)

Osmium tetroxide (1%)

Poly-L-Lysine coated coverslips

Ethanol series (e.g., 30%, 50%, 70%, 90%, 100%) for dehydration

Critical-point dryer apparatus

Sputter coater (for gold or gold-palladium coating)

Scanning Electron Microscope

Procedure:

Sample Collection and Washing: a. Isolate RBCs from whole blood by centrifugation. b.

Wash the cells three times in PBS to remove plasma proteins and buffy coat.

Primary Fixation: a. Resuspend the washed RBC pellet in a 2% glutaraldehyde solution.[20]

b. Incubate for at least 1 hour at room temperature. This step cross-links proteins and

preserves the cellular structure.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.protocols.io/view/preparation-of-human-red-blood-cells-for-scanning-8epv56bkng1b/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC9283769/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adherence to Substrate: a. After fixation, wash the cells again in PBS. b. Place a drop of the

fixed cell suspension onto a Poly-L-Lysine coated coverslip and allow the cells to adhere for

20-30 minutes.[20]

Post-fixation (Secondary Fixation): a. Gently rinse the coverslip to remove non-adherent

cells. b. Immerse the coverslip in 1% osmium tetroxide for 1 hour.[6][20] This step fixes lipids

and increases sample conductivity.

Dehydration: a. Rinse the coverslip in buffer. b. Dehydrate the sample by passing it through a

graded series of ethanol solutions (e.g., 30%, 50%, 70%, 90%, 100%, 100%), incubating for

10 minutes at each concentration.[6]

Drying: a. Transfer the sample to a critical-point dryer. This process removes the ethanol

without the damaging surface tension effects of air drying.

Coating: a. Mount the dried coverslip onto an SEM stub using carbon tape. b. Coat the

sample with a thin layer of a conductive metal, such as gold or gold-palladium, using a

sputter coater.[6]

Imaging: a. Place the coated stub into the SEM. b. Image the cells using the electron beam

to visualize the surface morphology.

Implications for Research and Drug Development
The profound diversity in vertebrate RBC morphology has significant implications for the

scientific community:

Disease Modeling: When choosing an animal model for hematological diseases or for testing

drugs that may affect RBCs, it is critical to select a species with relevant morphological and

physiological characteristics. For instance, a study on a drug's effect on cell deformability

would yield vastly different results in the rigid, nucleated cells of a bird versus the flexible,

anucleated discs of a mouse.

Comparative Physiology: The study of RBC diversity provides insights into the co-evolution

of the circulatory system, metabolic rates, and respiratory physiology. The transition from

large, nucleated cells in ectotherms to smaller, anucleated cells in endothermic mammals

marks a key step in vertebrate evolution.[8]
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Toxicology: RBC morphology can be a sensitive biomarker for toxicity. Understanding the

baseline morphology in different species is essential for accurately interpreting toxicological

studies.

Conclusion
The morphology of vertebrate red blood cells is far from uniform. It spans a wide spectrum from

the small, anucleated, biconcave discs of mammals to the large, nucleated, elliptical cells of

amphibians. This diversity is a product of distinct evolutionary pressures and is governed by

conserved molecular pathways like the EPO/JAK-STAT system. For researchers and drug

developers, a thorough understanding of these differences, coupled with robust analytical

protocols, is essential for contextualizing experimental results and advancing our knowledge of

hematology across the vertebrate lineage.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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